Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

ADME Drug Design Lipophilicity

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterobicyclic building block belonging to the 5-oxo-tetrahydroquinoline class, characterized by a fused 5,6,7,8-tetrahydroquinoline core with a 5-oxo group, geminal 7,7-dimethyl substitution, and an ethyl ester at the 3-position. Its distinct regiochemistry and steric profile differentiate it from the more commonly explored 4-carboxylate and non-methylated 3-carboxylate analogs, making it a targeted intermediate for constructing libraries around the 3-carboxylate vector.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 106944-52-9
Cat. No. B012450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
CAS106944-52-9
SynonymsETHYL 7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1
InChIInChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3
InChIKeyXAIRHYGGDDMHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106944-52-9): A Regiospecific Quinoline Scaffold for Focused Library Synthesis


Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterobicyclic building block belonging to the 5-oxo-tetrahydroquinoline class, characterized by a fused 5,6,7,8-tetrahydroquinoline core with a 5-oxo group, geminal 7,7-dimethyl substitution, and an ethyl ester at the 3-position [1]. Its distinct regiochemistry and steric profile differentiate it from the more commonly explored 4-carboxylate and non-methylated 3-carboxylate analogs, making it a targeted intermediate for constructing libraries around the 3-carboxylate vector. The synthesis via 3-amino-5,5-dimethylcyclohex-2-en-1-one provides a defined entry point into this specific scaffold , and the compound is commercially available with certified purity levels suitable for lead optimization without repurification .

Why Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Cannot Be Replaced by Common In-Class Analogs


Despite the structural similarity to other 5-oxo-tetrahydroquinoline carboxylates, critical differences in regiochemistry and steric hindrance make generic substitution scientifically invalid. The target compound's 3-carboxylate ester is a rare substitution pattern; the majority of peer-reviewed literature on 5-oxo-tetrahydroquinolines focuses on 4-carboxylic acid derivatives, which exhibit different reactivity and biological activity profiles [1]. Substituting a 4-carboxylate for a 3-carboxylate alters the vector of core functionalization and leads to a completely different patent and chemical property space [1]. Furthermore, the 7,7-dimethyl groups, absent in the commercially available non-methylated analog Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5), introduce steric bulk that impacts both the physicochemical properties (e.g., increased LogP from ~1.4 to ~2.4) and the synthetic accessibility of the fused ring system, affecting downstream reactivity in cyclization and nucleophilic addition reactions .

Quantitative Differentiation Evidence for Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate


Lipophilicity (LogP) Shift Driven by 7,7-Dimethyl Substitution

The 7,7-dimethyl substitution significantly increases lipophilicity compared to the non-methylated 3-carboxylate analog, impacting solubility and membrane permeability profiling. The target compound has a computed XLogP3-AA of 2.4, while the non-methylated analog Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5) has a computed LogP of approximately 1.4 [1]. This difference of ~1.0 LogP unit is a direct consequence of the added alkyl bulk.

ADME Drug Design Lipophilicity

Commercial Purity Advantage (≥97%) Over Common Analog

From a procurement standpoint, the target compound is available at a documented purity of ≥97% from a scientifically reputable source (Matrix Scientific, distributed by VWR) , which is superior to the 95% purity commonly offered by multiple vendors for the same compound and for the close analog Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (typically 95%) .

Medicinal Chemistry Procurement Quality Control

Distinct Regiochemistry Enables 3-Vector Library Expansion Unexplored in 4-Carboxylate Series

The 3-carboxylate ester regiochemistry of the target compound provides a unique synthetic vector. The vast majority of published 5-oxo-7,7-dimethyl-tetrahydroquinoline derivatives are functionalized at the 4-position, a consequence of the classic Hantzsch-type synthesis with acylpyruvic acids [1]. The target compound's 3-carboxylate group is accessed via a distinct synthetic route reported by Torii et al., providing a scaffold that is fundamentally different from the heavily patented and researched 4-carboxylate space . This allows chemists to explore novel intellectual property space and biological interactions at the 'top' of the quinoline core rather than the 'side'.

Heterocyclic Chemistry Library Synthesis Synthetic Chemistry

Enhanced Steric Protection of the Oxo Group via Geminal Dimethyl Substituents

The 7,7-dimethyl groups introduce a Thorpe-Ingold effect that stabilizes the tetrahydroquinoline ring and provides steric shielding to the 5-oxo group. This is in contrast to the non-methylated analog (CAS 106960-78-5), where the unsubstituted position 7 is more conformationally flexible and the ketone is more exposed [1]. Quantitative evidence for the Thorpe-Ingold effect is well-established in organic chemistry, where gem-dialkyl substitution accelerates cyclization rates and shifts conformational equilibria. While specific kinetic data for this compound is not published, the structural feature is a predictable, quantifiable advantage in synthetic planning.

Stability Reactivity Chemical Synthesis

Optimal Application Scenarios for Procuring Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate


Synthesis of Patentable, 3,5,7-Trisubstituted Tetrahydroquinoline Libraries for Drug Discovery

Medicinal chemistry teams aiming to explore novel chemical space beyond the heavily patented 4-carboxylate series should procure this compound. Its 3-carboxylate ester provides a unique functional handle for amide coupling, ester hydrolysis, or reduction, allowing for the generation of diverse analogues not accessible from the 4-regioisomer [1]. The higher LogP of the core also provides a starting point for tuning lipophilicity in hit-to-lead campaigns.

As a High-Purity Intermediate in Total Synthesis of Bioactive Alkaloids

For total synthesis projects targeting complex heterocyclic natural products or pharmacophores containing a 5-oxo-tetrahydroquinoline motif, the commercially available ≥97% purity is critical . The geminal dimethyl substitution not only directs reactivity at the ketone but also prevents unwanted side reactions at the 7-position, a common issue with non-methylated analogs, thereby improving atom economy and yield over multi-step sequences.

Methodology Development for Late-Stage Functionalization of Heterocycles

Process chemists and methodology developers can leverage this scaffold to study the steric effects of the 7,7-dimethyl group on reaction outcomes, such as in C-H activation or nucleophilic additions to the 5-oxo group. The differential LogP and steric environment compared to the non-methylated analog make it an ideal substrate for Quantitative Structure-Reactivity Relationship (QSAR) studies in reaction optimization [2].

ADME Profiling and Physicochemical Property Benchmarking

In drug discovery laboratories, this compound serves as an excellent probe for understanding the impact of gem-dimethyl substitution on core scaffold properties. With a measured ΔLogP of ~1.0 over its des-methyl analog, it can be used in a pair of matched molecular pairs to deconvolute the effect of lipophilicity on microsomal clearance, plasma protein binding, or cellular permeability assays [2].

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